molecular formula C14H21ClN2O2S B5314069 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol

1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol

Cat. No. B5314069
M. Wt: 316.8 g/mol
InChI Key: BIFIHTVTYMXERG-UHFFFAOYSA-N
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Description

1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival.

Mechanism of Action

1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol is a selective inhibitor of the protein kinase BTK, which is a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol has been shown to have potent anti-cancer activity in preclinical studies. In addition to its effects on cancer cells, 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol is its selectivity for BTK, which reduces the risk of off-target effects. However, 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol has also been shown to have limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Future research on 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol should focus on its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, further studies are needed to determine the optimal dosing and administration of 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol, as well as its potential side effects and interactions with other drugs. Finally, research on the development of more potent and selective BTK inhibitors is needed to improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol involves several steps, including the reaction of 2-chlorothiophene with ethyl chloroformate, followed by the reaction of the resulting intermediate with N,N-dimethyl-1,4-diaminobutane. The final step involves the reaction of the intermediate with 4-aminobutan-1-ol to yield 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol.

Scientific Research Applications

1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol inhibits the growth and survival of cancer cells by targeting specific proteins involved in cancer cell signaling pathways.

properties

IUPAC Name

(3-chlorothiophen-2-yl)-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-16(2)10-14(19)5-3-7-17(8-6-14)13(18)12-11(15)4-9-20-12/h4,9,19H,3,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIHTVTYMXERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(CC1)C(=O)C2=C(C=CS2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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